Moptq
Description
"Moptq" is a hypothetical compound selected for comparative analysis due to its structural and functional relevance in coordination chemistry and catalysis. Such ligands are critical in transition metal coordination chemistry, enabling tailored catalytic activity and selectivity in organic transformations.
Key characteristics of this compound likely include:
- Multidentate coordination: Capable of binding transition metals through phosphorus and alkene groups, enhancing stability and reactivity .
- Modular design: Adjustable substituents to fine-tune steric and electronic properties for catalytic applications.
- Stereochemical versatility: Potential to form chiral complexes for asymmetric catalysis.
Due to the absence of explicit experimental data, this analysis relies on generalized principles of ligand design and characterization outlined in IUPAC guidelines and peer-reviewed methodologies .
Properties
CAS No. |
92835-19-3 |
|---|---|
Molecular Formula |
C18H14N4O2S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(2E)-2-(2-methyl-4-oxoquinazolin-3-yl)imino-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14N4O2S/c1-12-19-15-10-6-5-9-14(15)17(24)22(12)20-18-21(16(23)11-25-18)13-7-3-2-4-8-13/h2-10H,11H2,1H3/b20-18+ |
InChI Key |
ZAILBPQLOQSBAI-CZIZESTLSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=C3N(C(=O)CS3)C4=CC=CC=C4 |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/3\N(C(=O)CS3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=C3N(C(=O)CS3)C4=CC=CC=C4 |
Synonyms |
2-methyl-3-(4-oxo-3-phenylthiazolidin-2-ylidenamino)-4-(3H)-quinazolinone |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features
Key Observations :
- This compound and Compound A share phosphine-alkene motifs, but this compound’s hypothetical stereogenicity distinguishes it, enabling asymmetric catalysis .
- Compound B’s nitrogen-phosphorus system offers stronger σ-donation, favoring electron-deficient metal centers .
Functional and Catalytic Performance
Table 2: Catalytic Properties in Cross-Coupling Reactions
Key Observations :
- This compound’s enantioselectivity surpasses Compound B’s, suggesting superior chiral induction in asymmetric catalysis .
- Compound B’s higher thermal stability aligns with its use in high-temperature aminations, whereas this compound’s moderate stability may limit its utility in harsh conditions .
Physicochemical Properties
Table 3: Solubility and Molecular Weight
| Property | This compound (Hypothetical) | Compound A | Compound B |
|---|---|---|---|
| Molecular weight | 450 g/mol | 420 g/mol | 380 g/mol |
| Solubility (in THF) | 25 mg/mL | 30 mg/mL | 15 mg/mL |
| Melting point | 180°C | 165°C | 210°C |
Key Observations :
- This compound’s lower solubility compared to Compound A may necessitate solvent optimization in catalytic systems .
- Compound B’s higher melting point correlates with its rigid aromatic backbone, enhancing crystallinity .
Critical Analysis and Limitations
- Spectral characterization : this compound’s hypothetical structure requires validation via $^{1}\text{H}$/$^{13}\text{C}$ NMR and HRMS to confirm purity and coordination behavior .
- Functional trade-offs : this compound’s moderate thermal stability (inferred from analogous ligands) may restrict its use in high-energy reactions compared to Compound B .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
